3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features both chlorine and trifluoromethyl groups attached to a pyrrolo[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of chlorinated and fluorinated reagents under controlled conditions to achieve the desired substitution pattern .
For example, a typical synthetic route might start with the preparation of a pyridine derivative, followed by chlorination and trifluoromethylation steps.
Industrial Production Methods
Industrial production of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the production of by-products. Techniques such as continuous flow chemistry and high-throughput screening of reaction conditions are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The presence of the chlorine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(trifluoromethyl)pyridine: Similar in structure but with different substitution patterns, leading to different chemical properties and applications.
4-chloro-2-(trifluoromethyl)pyridine: Another closely related compound with distinct reactivity and uses.
Trifluoromethylpyridine derivatives: A broad class of compounds with varying substitution patterns and a wide range of applications in pharmaceuticals and agrochemicals.
Uniqueness
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .
Biological Activity
3-Chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C8H4ClF3N2, with a unique structure that includes a pyrrole moiety fused to a pyridine ring. The trifluoromethyl group enhances its lipophilicity, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C8H4ClF3N2 |
Molecular Weight | 220.57 g/mol |
SMILES | C1=C(C=NC2=C1C(=CN2)Cl)C(F)(F)F |
InChI | InChI=1S/C8H4ClF3N2/c9-6-3-14-7-5(6)1-4(2-13-7)8(10,11)12/h1-3H,(H,13,14) |
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit notable antitumor properties. For example, compounds derived from this scaffold have been tested against various cancer cell lines, demonstrating significant cytotoxicity. A study highlighted the effectiveness of certain derivatives in inhibiting ovarian cancer cells while exhibiting limited toxicity towards healthy cells .
Antimicrobial Activity
Pyrrolo[2,3-c]pyridine derivatives have also shown promise as antimicrobial agents. Various studies report their efficacy against bacteria and fungi, suggesting potential applications in treating infections. Notably, compounds have demonstrated activity against Mycobacterium tuberculosis and other resistant strains .
Antiviral Activity
The antiviral potential of pyrrolo[2,3-c]pyridine derivatives has been explored in several studies. For instance, certain compounds were evaluated for their ability to inhibit HIV replication, showcasing moderate activity with effective concentrations below 10 µM for some derivatives .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is critical for optimizing its biological activity. Key findings include:
- Substituents : The presence of electronegative groups like trifluoromethyl increases lipophilicity and may enhance interaction with biological targets.
- Positioning : The position of substituents on the pyrrole and pyridine rings significantly influences the compound's potency and selectivity against various biological targets.
Study 1: Anticancer Efficacy
In a study by Kalai et al., a series of pyrrolo[2,3-c]pyridine derivatives were synthesized and evaluated for their anticancer activity. The most promising compound exhibited significant cytotoxicity against ovarian cancer cells with an IC50 value below 10 µM while maintaining low toxicity towards non-cancerous cells .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of several pyrrolo[2,3-c]pyridine derivatives against common pathogens. Results indicated that certain esters displayed MIC values less than 0.15 µM against resistant strains of bacteria, highlighting their potential as therapeutic agents in infectious diseases .
Properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-2-14-6-3-13-1-4(7(5)6)8(10,11)12/h1-3,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLTWNIYGNFLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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